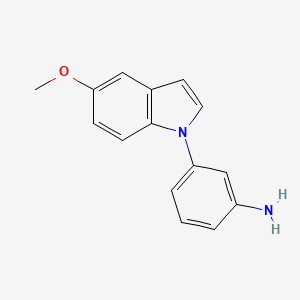

3-(5-Methoxy-1H-indol-1-yl)aniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H14N2O |

|---|---|

Molecular Weight |

238.28 g/mol |

IUPAC Name |

3-(5-methoxyindol-1-yl)aniline |

InChI |

InChI=1S/C15H14N2O/c1-18-14-5-6-15-11(9-14)7-8-17(15)13-4-2-3-12(16)10-13/h2-10H,16H2,1H3 |

InChI Key |

JUDSINJGCNUPGO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C=C2)C3=CC=CC(=C3)N |

Origin of Product |

United States |

Structural Analysis of 3 5 Methoxy 1h Indol 1 Yl Aniline Within Indole Derivatives

Core Indole-Aniline Moiety and its Connectivity (N1-Aniline Linkage to Indole)

The foundational structure of 3-(5-Methoxy-1H-indol-1-yl)aniline is the direct linkage between the nitrogen atom at position 1 (N1) of the indole (B1671886) ring and a carbon atom of the aniline (B41778) ring. This N-aryl bond distinguishes it from many other indole derivatives where functional groups are typically appended to the carbon framework, most commonly at the C3 position. chim.itacs.org The N-arylation of indoles is a significant area of synthetic chemistry, often achieved through transition-metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination or the Ullmann condensation. nih.govbenthamscience.comresearchgate.net These methods are essential for forming the robust N1-aryl bond that defines this class of compounds.

The presence of the aniline group directly on the indole nitrogen has profound electronic consequences. The indole nucleus itself is an electron-rich aromatic system. chim.it Attaching an aryl group to the N1 position can modulate this electronic character. Depending on the substituents on the aniline ring, the N-aryl group can either withdraw or donate electron density, thereby influencing the reactivity and spectroscopic properties of the entire molecule. rsc.org This N1-linkage makes the indole nitrogen non-acidic and removes its ability to act as a hydrogen bond donor, a key feature in many biological interactions of C-substituted indoles. chim.itnih.gov

The synthesis of N-arylindoles is a well-explored field, reflecting their importance as structural motifs in biologically active compounds, including antipsychotic drugs like sertindole. nih.gov The choice of catalytic system, ligands, and reaction conditions is crucial for achieving high yields and selectivity in the N-arylation process. nih.govresearchgate.net

Significance of the 5-Methoxy Substituent on the Indole Ring

The presence of the 5-methoxy group has several key effects:

Enhanced Reactivity: Methoxy-activated indoles are generally more reactive than unsubstituted indole, allowing for a broader range of chemical transformations. chim.itulakbim.gov.tr

Regiochemical Influence: The electron-donating nature of the 5-methoxy group can influence the position of further substitutions on the indole ring.

Biological Activity: Many naturally occurring and synthetic indole alkaloids with significant biological activities, such as the hormone melatonin (B1676174) and the anti-inflammatory drug indomethacin, feature methoxy (B1213986) substituents. chim.itrsc.orgnih.gov The 5-methoxy substitution pattern is a common motif in compounds designed for various therapeutic applications. rsc.orgmdpi.com

Spectroscopic Properties: The methoxy group alters the electronic transitions within the indole chromophore, affecting its absorption and fluorescence spectra. researchgate.netresearchgate.net

The table below summarizes the key characteristics imparted by the 5-methoxy group on the indole scaffold.

| Property Affected | Description of Influence | Supporting Research |

| Electronic Nature | Acts as a strong electron-donating group, increasing the π-electron density of the indole ring system. | Methoxy-activated indoles are described as electron-rich systems with enhanced reactivity. chim.itulakbim.gov.tr |

| Chemical Reactivity | Activates the indole ring towards electrophilic substitution, making it more susceptible to reactions. | The synthesis of methoxyindoles is a strategy for diversifying the regiochemical behavior of indoles. chim.itulakbim.gov.tr |

| Biological Role | The 5-methoxy-indole motif is a key pharmacophore in numerous biologically active natural products and synthetic drugs. | Examples include melatonin, indomethacin, and various experimental agents. rsc.orgnih.govmdpi.com |

| Spectroscopic Signature | Modifies the UV-visible absorption and fluorescence emission spectra of the indole chromophore. | Studies on 5-methoxyindole (B15748) derivatives detail their specific spectroscopic properties. researchgate.netresearchgate.netnih.gov |

Positional Isomerism and its Implications in Indolyl-Aniline Compounds

Positional isomerism, where compounds have the same molecular formula but differ in the position of substituents on a core structure, is a critical concept for understanding the properties of indolyl-aniline compounds. The specific connectivity in this compound—with the aniline at N1 and the methoxy group at C5—is just one of several possible arrangements, each with distinct chemical and physical characteristics.

The implications of this isomerism can be considered in two main ways:

Position of the Aniline Group: The location of the aniline substituent on the indole ring dramatically alters the molecule's fundamental structure.

N1-Aniline (the subject compound): The direct N-C bond creates an N-arylindole. The indole NH proton is absent, and the two aromatic systems are directly linked via a nitrogen bridge. nih.gov

C3-Aniline: This is the most common site for substitution in indole chemistry. A C3-anilino-indole would have different reactivity, with the C2 position often being the most nucleophilic site. chim.it

Position of the Methoxy Group: The location of the methoxy group on the indole's benzene (B151609) ring also creates distinct isomers with different electronic properties.

5-Methoxy (the subject compound): As discussed, this is a strongly activating position. chim.itulakbim.gov.tr

4-Methoxy: A methoxy group at the 4-position can significantly influence the electronic transition dipole moments of the indole chromophore, often leading to red-shifted absorption and emission spectra. nih.gov

6-Methoxy: This substitution also activates the ring but can lead to different regioselectivity in subsequent reactions compared to the 5-methoxy isomer.

7-Methoxy: A substituent at this position can sterically hinder the N1 position, potentially influencing reactions at the nitrogen.

The table below contrasts the subject compound with some of its potential positional isomers to highlight these differences.

| Compound Name | Linkage Point of Aniline | Position of Methoxy | Key Structural Difference |

| This compound | N1 | C5 | N-arylindole; No indole N-H. |

| 2-(5-Methoxy-1H-indol-1-yl)aniline | N1 | C5 | Positional isomer of the aniline substituent (ortho vs. meta). |

| 4-(5-Methoxy-1H-indol-1-yl)aniline | N1 | C5 | Positional isomer of the aniline substituent (para vs. meta). |

| 3-(1H-Indol-2-yl)aniline | C2 | None | C-arylindole; Retains indole N-H; different ring connectivity. |

| 3-(5-Methoxy-1H-indol-2-yl)aniline | C2 | C5 | C-arylindole with methoxy group; retains indole N-H. |

| 3-(5-Methoxy-1H-indol-3-yl)aniline | C3 | C5 | C-arylindole with aniline at the most common substitution site; retains indole N-H. |

| 3-(4-Methoxy-1H-indol-1-yl)aniline | N1 | C4 | N-arylindole with methoxy group at C4, leading to different electronic properties. nih.gov |

This structural variation underscores the importance of precise synthetic control to obtain a specific isomer, as each will have a unique profile regarding its chemical reactivity, biological activity, and material properties.

Chemical Reactivity and Derivatization of 3 5 Methoxy 1h Indol 1 Yl Aniline

Electrophilic Substitution Reactions on the Indole (B1671886) Moiety

The indole nucleus is highly activated towards electrophilic attack due to the electron-donating nature of the nitrogen atom and the fused benzene (B151609) ring. The presence of a methoxy (B1213986) group at the 5-position further enhances this reactivity, directing incoming electrophiles to specific positions on the indole ring.

Research on 5-methoxyindoles has shown that electrophilic substitution is a subject of mechanistic duality. rsc.org While the 3-position is generally the most nucleophilic and favored site for initial attack, direct substitution at the 2-position can also occur. rsc.orgrsc.org The extent of substitution at the 2-position can be influenced by factors such as the nature of the electrophile and the reaction conditions. rsc.org In some cases, the 5-methoxy derivative shows a higher than expected propensity for direct substitution at the 2-position. rsc.orgrsc.org

Common electrophilic substitution reactions applicable to the 5-methoxyindole (B15748) moiety include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) typically occurs at the most reactive positions of the indole ring.

Nitration: The introduction of a nitro group can be achieved using nitrating agents, though the reaction requires careful control to avoid side reactions due to the activated nature of the ring.

Friedel-Crafts Acylation and Alkylation: These reactions introduce acyl and alkyl groups, respectively, further functionalizing the indole core.

The table below summarizes the expected reactivity of the 5-methoxyindole moiety in electrophilic substitution reactions.

| Reaction Type | Reagents | Expected Position of Substitution |

| Halogenation | NBS, NCS, I₂ | C3, C2, C4, C6 |

| Nitration | HNO₃/H₂SO₄ | C3, C6 |

| Friedel-Crafts Acylation | Acyl chloride/Lewis acid | C3 |

| Vilsmeier-Haack Formylation | POCl₃/DMF | C3 |

This table is illustrative and the actual outcome can depend on specific reaction conditions.

Reactions Involving the Aniline (B41778) Moiety

The aniline portion of the molecule contains a primary amino group (-NH₂) which is a strong activating, ortho-, para-directing group for electrophilic aromatic substitution on the aniline ring. libretexts.orglibretexts.orgbyjus.com However, its reactivity can be so high that it leads to multiple substitutions and oxidative side products. libretexts.orglibretexts.org

Key reactions involving the aniline moiety include:

Acylation: The amino group can be readily acylated with acyl chlorides or anhydrides to form amides. libretexts.orglibretexts.org This transformation is often used as a protective strategy to moderate the activating effect of the amino group and prevent overreaction in subsequent electrophilic substitutions. libretexts.orglibretexts.org

Diazotization: The primary amino group can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). libretexts.org Diazonium salts are versatile intermediates that can be transformed into a wide array of functional groups through Sandmeyer and related reactions, including -OH, -I, -CN, and -H. libretexts.orglibretexts.org

Azo Coupling: The diazonium salt can also act as an electrophile and react with activated aromatic rings, such as phenols or other anilines, to form colored azo compounds. libretexts.orgchemistrysteps.com

The reactivity of the aniline moiety is summarized in the table below.

| Reaction Type | Reagents | Product Type |

| Acylation | Acetyl chloride, Acetic anhydride | Amide |

| Diazotization | NaNO₂, HCl | Diazonium salt |

| Halogenation | Bromine water | Polyhalogenated aniline |

| Sulfonation | H₂SO₄ | Sulfanilic acid derivative |

Functional Group Interconversions for Analog Synthesis

Functional group interconversions (FGI) are fundamental in synthetic organic chemistry for the elaboration of a core structure into a library of analogs. ub.edusolubilityofthings.comfiveable.me For 3-(5-methoxy-1H-indol-1-yl)aniline, both the methoxy and amino groups, as well as the aromatic rings themselves, can be subjects of such transformations.

Examples of potential functional group interconversions include:

Amine to Amide/Sulfonamide: As mentioned, the primary amine can be converted to amides or sulfonamides, which can alter the compound's electronic and steric properties. libretexts.orglibretexts.org

Demethylation of Methoxy Group: The methoxy group can be cleaved to the corresponding phenol (B47542) using reagents like boron tribromide (BBr₃). This would provide a handle for further functionalization, such as etherification or esterification.

Reduction of Nitro Groups (if introduced): If a nitration reaction were performed on either aromatic ring, the resulting nitro group could be reduced to a primary amine using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). libretexts.org This opens up possibilities for synthesizing diamino analogs.

Conversion of Diazonium Salts: The diazonium group derived from the aniline moiety is a gateway to a plethora of other functional groups. libretexts.orglibretexts.org

The following table provides examples of functional group interconversions relevant to the synthesis of analogs from this compound.

| Starting Functional Group | Reagents | Resulting Functional Group |

| Primary Amine (-NH₂) | Acyl Chloride | Amide (-NHCOR) |

| Primary Amine (-NH₂) | NaNO₂, HCl | Diazonium Salt (-N₂⁺Cl⁻) |

| Methoxy (-OCH₃) | BBr₃ | Hydroxyl (-OH) |

| Nitro (-NO₂) | SnCl₂, HCl or H₂/Pd-C | Primary Amine (-NH₂) |

Formation of Bis-Indolyl Systems and Macrocycles (General for methoxy-indoles)

The activated nature of the 5-methoxyindole nucleus makes it a suitable building block for the synthesis of larger, more complex structures such as bis-indolyl systems and macrocycles. chim.it

Bis-Indolyl Systems: These compounds feature two indole units connected by a linker. chim.it A common method for their synthesis is the electrophilic substitution reaction of an indole with an aldehyde or ketone, often catalyzed by a Brønsted or Lewis acid. jchemlett.comnih.govresearchgate.netacs.org In the context of this compound, the indole moiety could potentially react with an aldehyde at its C3 position to form a bis-indolylmethane derivative, although the N1-substitution would influence this reactivity.

Macrocycles: Indole-containing macrocycles are of significant interest in medicinal chemistry. nih.govmdpi.com The synthesis of such structures often involves the strategic connection of two or more reactive sites on indole precursors. For methoxy-activated indoles, cyclization can be achieved through reactions like condensation with aldehydes in the presence of specific catalysts to form calix[n]indoles. chim.it Metal-catalyzed cross-coupling reactions are also powerful tools for macrocyclization, forming C-C or C-N bonds to close the ring. mdpi.com The presence of multiple reactive sites in this compound (the indole ring, the aniline ring, and the amino group) offers several potential handles for designing and synthesizing novel macrocyclic structures.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. For 3-(5-Methoxy-1H-indol-1-yl)aniline, ¹H and ¹³C NMR spectra would provide definitive proof of its structure by revealing the chemical environment, connectivity, and number of distinct protons and carbon atoms.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show a series of signals corresponding to the aromatic protons of the aniline (B41778) and indole (B1671886) rings, the methoxy (B1213986) group, and the amine group. The chemical shifts (δ) are influenced by the electron-donating and withdrawing effects of the substituents. The protons on the aniline ring are expected to appear as multiplets in the aromatic region. The indole protons will also resonate in this region, with the C2-H proton typically appearing as a doublet. The methoxy group protons will present as a sharp singlet, likely around 3.8 ppm, while the amine (-NH₂) protons will also produce a singlet, the position of which can be variable and is affected by solvent and concentration.

Expected ¹H and ¹³C NMR Data for this compound (Note: The following table is predictive, based on analogous compounds. Actual experimental values may vary.)

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Indole H2 | Doublet | ~125-130 |

| Indole H3 | Doublet | ~103-108 |

| Indole H4 | Doublet | ~110-115 |

| Indole H6 | Doublet of doublets | ~112-118 |

| Indole H7 | Doublet | ~100-105 |

| Aniline H2' | Singlet-like | ~140-145 |

| Aniline H4' | Triplet | ~115-120 |

| Aniline H5' | Triplet | ~130-135 |

| Aniline H6' | Doublet of doublets | ~115-120 |

| Methoxy (-OCH₃) | Singlet, ~3.8 | ~55-56 |

| Amine (-NH₂) | Broad singlet | - |

| Indole C2 | - | ~128 |

| Indole C3 | - | ~103 |

| Indole C3a | - | ~129 |

| Indole C4 | - | ~111 |

| Indole C5 | - | ~155 (methoxy-substituted) |

| Indole C6 | - | ~112 |

| Indole C7 | - | ~102 |

| Indole C7a | - | ~131 |

| Aniline C1' | - | ~137 |

| Aniline C2' | - | ~110 |

| Aniline C3' | - | ~148 (amine-substituted) |

| Aniline C4' | - | ~114 |

| Aniline C5' | - | ~130 |

| Aniline C6' | - | ~113 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₅H₁₄N₂O), the expected exact mass can be calculated. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition with high accuracy.

Upon ionization, the molecule will generate a molecular ion peak (M⁺). The fragmentation pattern observed in the mass spectrum would provide valuable clues about the molecule's structure. Common fragmentation pathways for indole derivatives involve cleavage of the substituents from the indole ring. For instance, in related methoxy-indole compounds, the loss of a methyl group (CH₃) from the methoxy ether is a common fragmentation. The bond between the aniline nitrogen and the indole nitrogen could also be a site of cleavage.

Predicted Mass Spectrometry Data for this compound

| Technique | Expected Observation |

| Molecular Formula | C₁₅H₁₄N₂O |

| Molecular Weight | 238.29 g/mol |

| High-Resolution MS (ESI-TOF) | Expected [M+H]⁺ at m/z 239.1184 |

| Key Fragmentation Peaks (m/z) | Fragments corresponding to the 5-methoxyindole (B15748) and aniline moieties. |

For example, the HRMS data for the related compound 2-(1H-indol-1-yl)aniline (C₁₄H₁₂N₂) shows a calculated [M+H]⁺ of 209.1072, with the found value being 209.1071, demonstrating the accuracy of this technique. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the amine and indole, C-H bonds of the aromatic rings and the methoxy group, the C=C bonds of the aromatic rings, and the C-O bond of the ether.

Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| N-H Stretch (Aniline) | 3300-3500 | Two bands for primary amine |

| N-H Stretch (Indole) | ~3400 | Sharp, medium intensity |

| Aromatic C-H Stretch | 3000-3100 | Medium to weak |

| Aliphatic C-H Stretch (Methoxy) | 2850-2960 | Medium |

| Aromatic C=C Bending | 1450-1600 | Multiple sharp bands |

| C-N Stretch | 1250-1350 | Medium to strong |

| C-O Stretch (Aryl Ether) | 1200-1275 (asymmetric), 1020-1075 (symmetric) | Strong |

The presence of a band around 1635 cm⁻¹ could indicate the imine function in related Schiff base derivatives. nih.gov In a study of 5-methoxy-1H-indole-2-carboxylic acid, the N-H stretching vibration was observed, providing evidence for the presence of the N-H group involved in intermolecular hydrogen bonding. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms and molecules in the crystal lattice. While specific crystallographic data for this compound is not available, studies on related indole derivatives offer insights into the potential solid-state structure.

For instance, the crystal structures of various indole derivatives often reveal the formation of hydrogen-bonding networks, which play a crucial role in stabilizing their three-dimensional structures. nih.govnih.gov In the case of this compound, the presence of the N-H group of the indole and the primary amine group of the aniline moiety would likely lead to the formation of intermolecular hydrogen bonds (N-H···N or N-H···O). Furthermore, π-π stacking interactions between the aromatic indole and aniline rings are also a common feature in the crystal packing of such compounds. researchgate.net

The dihedral angle between the planes of the indole and aniline rings would be a key structural parameter determined by X-ray crystallography. This angle would be influenced by steric hindrance and the electronic interactions between the two ring systems. Studies on similar biaryl systems have shown a wide range of dihedral angles. nih.gov

Theoretical and Computational Investigations of 3 5 Methoxy 1h Indol 1 Yl Aniline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 3-(5-Methoxy-1H-indol-1-yl)aniline. While specific DFT studies on this exact compound are not extensively available in the public domain, we can infer its properties from studies on analogous N-arylindoles and methoxy-substituted indoles.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

In a representative DFT study on N-phenylindole derivatives, the HOMO is typically localized on the indole (B1671886) ring and the nitrogen atom, indicating these are the primary sites for electrophilic attack. The LUMO is often distributed over the phenyl ring system. The presence of the electron-donating methoxy (B1213986) group in this compound would be expected to raise the HOMO energy level, making the molecule more susceptible to oxidation.

Molecular Electrostatic Potential (MEP): MEP maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic reactions. For a molecule like this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atom of the methoxy group and the nitrogen atom of the aniline (B41778), indicating these are regions of high electron density and potential sites for hydrogen bonding. The hydrogen atoms of the aniline's amino group would exhibit positive potential (blue), making them potential hydrogen bond donors.

Reactivity Descriptors: Global reactivity descriptors derived from DFT calculations, such as chemical hardness, softness, and electronegativity, provide a quantitative measure of a molecule's reactivity.

| Reactivity Descriptor | Typical Inferred Value for N-Arylindoles | Significance |

| HOMO Energy | -5.0 to -6.0 eV | Indicates electron-donating ability. |

| LUMO Energy | -1.0 to -2.0 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | 3.0 to 5.0 eV | Relates to chemical stability and reactivity. |

| Chemical Hardness (η) | 1.5 to 2.5 eV | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 0.4 to 0.7 eV⁻¹ | Reciprocal of hardness, indicates reactivity. |

| Electronegativity (χ) | 3.0 to 4.0 eV | Measures the power to attract electrons. |

These values are representative and inferred from studies on analogous compounds. Actual values for this compound would require specific calculations.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational tools to predict how a ligand, such as this compound, might bind to a biological target, typically a protein receptor or enzyme. These methods are fundamental in drug discovery for identifying potential therapeutic agents and understanding their mechanism of action.

Predicted Binding Interactions: Based on its structure, this compound could engage in several types of interactions with a protein's active site:

Hydrogen Bonding: The amino group (-NH2) on the aniline ring can act as a hydrogen bond donor, while the nitrogen atom of the indole and the oxygen of the methoxy group can act as hydrogen bond acceptors.

π-π Stacking: The aromatic indole and aniline rings can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the binding pocket.

A hypothetical docking scenario of this compound into a kinase active site, a common target for indole-based inhibitors, is presented below.

| Potential Interacting Residue (Example) | Interaction Type | Functional Group on Ligand |

| Aspartic Acid (ASP) | Hydrogen Bond (Donor-Acceptor) | Aniline -NH2 |

| Lysine (LYS) | Hydrogen Bond (Acceptor-Donor) | Methoxy -O- |

| Phenylalanine (PHE) | π-π Stacking | Indole Ring |

| Leucine (LEU) | Hydrophobic | Aniline Ring |

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to assess the stability of the predicted ligand-protein complex over time. These simulations provide a dynamic view of the interactions and can help to refine the binding poses and calculate binding free energies, offering a more accurate prediction of binding affinity.

Conformational Analysis and Stereochemical Considerations

Conformational analysis of this compound is crucial for understanding its three-dimensional structure and how it influences its biological activity. The molecule's flexibility primarily arises from the rotation around the single bond connecting the indole nitrogen (N1) and the aniline ring's carbon atom (C1').

Energy Minima: Computational studies on N-phenylindoles suggest that the molecule does not adopt a planar conformation. ebi.ac.uk Instead, the phenyl ring is twisted out of the plane of the indole ring to minimize steric clashes. The energy landscape of this rotation typically shows two energy minima corresponding to twisted conformations, with a higher energy barrier for the planar conformation.

| Conformation | Dihedral Angle (Indole-Aniline) | Relative Energy | Key Feature |

| Twisted Conformer 1 | ~40-60° | Low | Minimized steric hindrance. |

| Twisted Conformer 2 | ~120-140° | Low | Minimized steric hindrance. |

| Planar Conformer | 0° or 180° | High | Significant steric clash. |

These values are illustrative and based on general N-arylindole structures.

The presence of the methoxy group on the indole ring and the amino group on the aniline ring can further influence the preferred conformation through electronic effects and potential intramolecular hydrogen bonding, although the latter is less likely given the geometry.

Pharmacological and Biological Activities of Indole Derivatives Relevant to 3 5 Methoxy 1h Indol 1 Yl Aniline

Anticancer Activities and Antiproliferative Effects

Indole (B1671886) derivatives exhibit potent anticancer and antiproliferative activities through diverse mechanisms. pcbiochemres.com These compounds, found in natural sources like cruciferous vegetables and also produced synthetically, have demonstrated efficacy against multiple human cancer cell lines. nih.govscite.ai Their biological effects stem from their ability to modulate numerous cellular signaling pathways involved in cancer progression. nih.govscite.ai The indole core is a feature of many established and experimental anticancer agents, highlighting its importance in the development of novel cancer therapies. nih.govpcbiochemres.com Research has shown that indole compounds can induce cell death, inhibit cell growth, and prevent the spread of cancer cells by targeting key proteins and enzymes essential for tumor survival and proliferation. nih.govnih.govnih.gov

Inhibition of Tubulin Polymerization

A prominent anticancer strategy for indole derivatives involves the inhibition of tubulin polymerization. nih.govtandfonline.com Microtubules, which are dynamic polymers of α- and β-tubulin, are crucial for cell division, motility, and shape maintenance, making them an attractive target for cancer therapy. nih.gov Indole derivatives can interfere with microtubule dynamics by binding to tubulin, often at the colchicine (B1669291) binding site, which prevents the formation of the mitotic spindle and leads to cell cycle arrest in the G2/M phase, ultimately triggering cell death. nih.govrsc.orgnih.gov

Numerous synthetic indole derivatives have been developed as potent tubulin inhibitors. tandfonline.com For example, a series of 2-phenylindole (B188600) derivatives bearing a 3,4,5-trimethoxyphenyl moiety were shown to potently inhibit tubulin polymerization. nih.gov Similarly, indole-based 1,2,4-triazole (B32235) hybrids have been identified as effective tubulin polymerization inhibitors, with some compounds showing excellent antiproliferative effects in the nanomolar range against cancer cell lines like HeLa. rsc.orgrsc.org The structure-activity relationship studies reveal that modifications on the indole ring can significantly influence the tubulin-inhibiting potency. nih.gov

| Compound Class | Specific Compound | Target Cell Line | IC50 (Tubulin Polymerization) | IC50 (Cell Growth) | Source |

| Sulfur-Spaced TMP Derivatives | Compound 1k | MCF-7 | 0.58 µM | 4.5 nM | nih.gov |

| Indole-Triazole Hybrids | Compound 9p | HeLa | 8.3 µM | 0.43 µM | rsc.org |

| 2-Phenylindole Derivatives | Compound 33 | HeLa | Not specified | 20-50 nM (G2/M arrest) | nih.gov |

Induction of Apoptosis

Inducing apoptosis, or programmed cell death, is a key mechanism through which indole derivatives exert their anticancer effects. nih.gov This process is critical for eliminating cancerous cells without causing inflammation. Indole compounds have been shown to trigger apoptosis by modulating various cellular pathways and proteins. scite.aimdpi.com

One major pathway involves the activation of caspases, a family of proteases that execute the apoptotic process. nih.gov For instance, certain indole-thiazolidinone hybrids and indole-2-on derivatives have been found to significantly increase the levels of initiator caspase-8 and effector caspase-3. nih.govrsc.org This activation is often accompanied by an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2, which shifts the cellular balance towards cell death. nih.govfrontiersin.org Furthermore, some indole derivatives can induce apoptosis by causing DNA damage or by decreasing the mitochondrial membrane potential, which releases pro-apoptotic factors into the cytoplasm. nih.govrsc.org Studies on indole-3-carbinol (B1674136) (I3C) and its derivative diindolylmethane (DIM) confirm their ability to induce apoptosis by targeting pathways like NF-κB and the survivin protein. scite.ai

Modulation of Signal Transduction Pathways (e.g., NFkB/PI3/Akt/mTOR, TYK2 inhibition)

Indole derivatives can exert their anticancer effects by interfering with critical signal transduction pathways that regulate cell growth, proliferation, and survival. nih.gov

NF-κB/PI3K/Akt/mTOR Pathway The PI3K/Akt/mTOR pathway is a central regulator of cell survival and proliferation and is often hyperactivated in cancer. nih.gov Indole compounds, particularly indole-3-carbinol (I3C) and 3,3'-diindolylmethane (B526164) (DIM), have been shown to effectively inhibit this pathway. nih.govnih.gov They can block the activation of Akt, a key kinase in this cascade, which in turn affects downstream targets. researchgate.net This inhibition leads to reduced cell growth and increased apoptosis in various cancer models. researchgate.net Furthermore, these indole compounds are known to suppress the transcription factor NF-κB, which is often regulated by the Akt pathway. nih.govnih.gov The inhibition of NF-κB signaling contributes to the anti-invasive and anti-angiogenic properties of these compounds. nih.gov

TYK2 Inhibition Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and plays a role in immune signaling pathways, including those mediated by IL-12 and IL-23, which are implicated in both inflammatory diseases and some cancers. nih.govrjsocmed.comyoutube.com Selective inhibition of TYK2 is an emerging therapeutic strategy. rjsocmed.com Researchers have designed and synthesized indole derivatives that act as selective TYK2 inhibitors. nih.gov For example, a series of 3-(4-(2-((1H-indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile derivatives were developed, with some compounds showing potent and selective TYK2 inhibition with IC50 values in the nanomolar range. nih.gov This demonstrates the potential of the indole scaffold for developing targeted kinase inhibitors. nih.gov

Other Kinases Indole derivatives have also been developed as inhibitors of other kinases involved in cancer, such as Src and the epidermal growth factor receptor (EGFR). nih.govnih.gov Dual inhibition of these kinases can be an effective strategy to overcome drug resistance. nih.gov

Aromatase Inhibition and Estrogen Receptor Regulation

Inhibition of aromatase, the key enzyme responsible for estrogen biosynthesis, is a cornerstone of therapy for hormone-dependent breast cancer. frontiersin.orgtandfonline.comnih.gov Aromatase converts androgens into estrogens, and elevated estrogen levels can promote the growth of estrogen receptor-positive (ER+) breast cancers. frontiersin.org

Several classes of indole derivatives have been investigated as potential aromatase inhibitors (AIs). frontiersin.org For example, 2-methyl indole hydrazone derivatives have shown potent aromatase inhibitory activity, with some compounds being more active than the natural indole hormone melatonin (B1676174). tandfonline.comnih.gov Another study detailed the development of indole-based hybrids as dual inhibitors of aromatase and inducible nitric oxide synthase (iNOS), with some compounds exhibiting IC50 values in the low nanomolar range for aromatase inhibition. frontiersin.org The indole-3-carbinol derivative CTet has also been shown to interfere with aromatase activity in breast cancer cells. nih.gov The position of substituents on the indole ring plays a crucial role in determining the inhibitory potency against aromatase. frontiersin.org

| Compound Class | Specific Compound | Aromatase Inhibition IC50 | Target Cell Line (Antiproliferative) | GI50 (Cell Growth) | Source |

| Indole-Pyrazine Hybrids | Compound 12 | 10 nM | MCF-7 | 25 nM | frontiersin.org |

| Indole-Pyrazine Hybrids | Compound 16 | 12 nM | MCF-7 | 28 nM | frontiersin.org |

| 2-Methyl Indole Hydrazones | Compound 1j | 8.72 µM | MCF-7 BUS | Not specified | tandfonline.com |

| Indole Aryl Sulfonamides | Derivative IX | 0.16 µM | Not specified | Not specified | frontiersin.org |

Topoisomerase Inhibition

DNA topoisomerases are essential enzymes that manage the topological state of DNA during processes like replication and transcription, making them validated targets for anticancer drugs. nih.govsemanticscholar.org Inhibitors of these enzymes can lead to DNA damage and ultimately induce apoptosis in cancer cells.

The indole scaffold has been incorporated into molecules designed to inhibit both topoisomerase I and topoisomerase II. nih.govnih.govacs.org For instance, a study on indole derivatives with thiazolidine (B150603) and imidazolidine (B613845) side chains identified compounds with significant antitumor activity and the ability to bind DNA, although they did not inhibit topoisomerase I in a relaxation assay. nih.gov In contrast, a separate study designed novel indole derivatives of ursolic acid that were found to be potent topoisomerase II inhibitors. nih.gov The most active compound in this series, 5f, not only inhibited topoisomerase II but also induced apoptosis in liver cancer cells. nih.gov Another series of 3-methyl-2-phenyl-1H-indoles also demonstrated a strong correlation between their antiproliferative effect and topoisomerase II inhibition, with the most potent derivatives inducing apoptosis. semanticscholar.orgacs.orgacs.org

Histone Deacetylase (HDAC) Inhibition

The reversible acetylation of histone proteins is a key epigenetic mechanism that regulates gene expression. nih.gov Histone deacetylases (HDACs) remove acetyl groups, leading to a more compact chromatin structure and transcriptional repression. nih.gov In many cancers, HDACs are overexpressed, making HDAC inhibitors (HDACis) a promising class of anticancer agents that can induce cancer cell death, cell cycle arrest, and differentiation. nih.gov

The indole nucleus is a recognized capping group in the pharmacophore model of HDACis. jst.go.jp Numerous indole-based derivatives have been synthesized and shown to be potent HDAC inhibitors. nih.govjst.go.jptandfonline.com For example, a series of indole-based hydroxamic acid derivatives exhibited potent inhibition of HDAC1 and HDAC6, with compound 4o showing an IC50 of 1.16 nM against HDAC1. nih.gov This compound also effectively increased histone acetylation, induced cell cycle arrest and apoptosis, and demonstrated significant in vivo efficacy in a xenograft mouse model. nih.gov Similarly, indole-piperazine hybrids and indole-3-butyric acid derivatives have been identified as potent HDAC inhibitors with significant antiproliferative activities against various cancer cell lines. jst.go.jptandfonline.com

| Compound Class | Specific Compound | HDAC1 IC50 | HDAC6 IC50 | Target Cell Line (Antiproliferative) | Source |

| Indole-based Hydroxamic Acids | Compound 4o | 1.16 nM | 2.30 nM | HCT116 | nih.gov |

| Indole-based Hydroxamic Acids | Compound 4k | 115.20 nM | 5.29 nM | Not specified | nih.gov |

| Indole-Piperazine Hybrids | Compound 6a | 205 nM | >10000 nM | K562, HCT116 | jst.go.jp |

| Indole-3-Butyric Acid Derivatives | Compound I13 | 13.9 nM | 7.71 nM | U937, U266, HepG2, A2780, PNAC-1 | tandfonline.com |

Anti-inflammatory Properties

Indole derivatives are well-documented for their significant anti-inflammatory effects. nih.govnih.gov The well-known nonsteroidal anti-inflammatory drug (NSAID) Indomethacin, which contains an indole core, functions by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins. nih.govtandfonline.com Recent research has expanded on this, identifying novel indole derivatives that modulate key inflammatory pathways, including nuclear factor-kappa B (NF-κB) and COX-2. nih.gov

Hybrid molecules incorporating both indole and other heterocyclic nuclei, such as imidazole, have been developed to create new anti-inflammatory agents. nih.govrsc.org For instance, studies on indole-imidazolidine derivatives revealed a reduction in leukocyte migration and the release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) in animal models. nih.gov Similarly, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives effectively inhibited the production of nitric oxide (NO), IL-6, and TNF-α in lipopolysaccharide (LPS)-induced RAW264.7 cells. rsc.org One compound from this series, 13b, demonstrated potent activity and was found to induce iron death (ferroptosis) in these cells. rsc.org

The anti-inflammatory potential of indole derivatives is a broad and actively researched area, with compounds showing promise in models of chronic inflammation. nih.govresearchgate.net

Table 1: Selected Indole Derivatives with Anti-inflammatory Activity

| Compound Name | Finding |

|---|---|

| Indomethacin | A well-established NSAID that inhibits COX enzymes, reducing prostaglandin (B15479496) synthesis. nih.govtandfonline.com |

| 5-(1H-Indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one (LPSF/NN-56) | Reduced leukocyte migration and the release of TNF-α and IL-1β in anti-inflammatory models. nih.gov |

| 3-(4-Bromo-benzyl)-5-(1H-indol-3-yl-methylene)-2thioxo-imidazolidin-4-one (LPSF/NN-52) | Showed a reduction in leukocyte migration and release of pro-inflammatory cytokines. nih.gov |

Antiviral and Anti-HIV Activities

The indole scaffold is a key component in the development of antiviral and particularly anti-HIV agents. benthamdirect.com Indole derivatives have been shown to inhibit various stages of the HIV lifecycle by targeting critical viral enzymes like reverse transcriptase, integrase, and protease. benthamdirect.com One notable example is Delavirdine, an indole-based non-nucleoside reverse transcriptase inhibitor that has been used in clinical settings for the treatment of HIV/AIDS. benthamdirect.combenthamdirect.com

Research into novel anti-HIV indole derivatives is ongoing. Some compounds have been reported to inhibit HIV-1 entry by binding to the envelope glycoprotein (B1211001) gp120, which prevents its interaction with the host cell's CD4 receptor. nih.gov Structure-activity relationship (SAR) studies on bisindole compounds targeting the gp41 transmembrane glycoprotein have led to the identification of potent HIV-1 fusion inhibitors. acs.org Compounds such as the methyl ester 6j and the ethyl ester 6k demonstrated submicromolar activity against multiple strains of HIV, including a strain resistant to the fusion inhibitor T20 (Enfuvirtide). acs.org

Furthermore, indole derivatives have shown activity against a range of other viruses. nih.gov For instance, certain unsymmetrical methylene (B1212753) derivatives of indole displayed significant activity against Respiratory Syncytial Virus (RSV) and moderate activity against Bovine Viral Diarrhea Virus (BVDV), Yellow Fever Virus (YFV), and Coxsackievirus B2 (CVB-2). nih.gov

Table 2: Selected Indole Derivatives with Antiviral and Anti-HIV Activity

| Compound Name | Target/Mechanism | Finding |

|---|---|---|

| Delavirdine | HIV-1 Reverse Transcriptase | A clinically applied non-nucleoside reverse transcriptase inhibitor. benthamdirect.combenthamdirect.com |

| Indole-based gp120 inhibitors | HIV-1 Envelope Glycoprotein gp120 | Inhibit HIV-1 infectivity by preventing gp120-CD4 interaction. nih.gov |

| Bisindole compounds (e.g., 6j, 6k) | HIV-1 Glycoprotein gp41 | Act as fusion inhibitors with submicromolar activity against multiple HIV-1 strains, including T20-resistant strains. acs.org |

Antimicrobial and Antifungal Properties

Indole and its derivatives represent a promising class of compounds in the search for new antimicrobial and antifungal agents. nih.govbenthamdirect.com Their broad spectrum of activity has been demonstrated against various bacterial and fungal pathogens. nih.govnih.govresearchgate.net The ability of some indole derivatives to disrupt bacterial membranes and inhibit biofilm formation presents a key mechanism for their antimicrobial action. nih.gov

Numerous studies have highlighted the efficacy of synthetic indole derivatives. For example, new derivatives containing 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide moieties have been synthesized and tested against a panel of microorganisms. nih.gov These compounds exhibited a broad spectrum of activity, with one indole-triazole derivative (compound 3d) showing particular promise as a lead for a novel antibacterial and antifungal agent, especially against Methicillin-resistant Staphylococcus aureus (MRSA) and Candida krusei. nih.govresearchgate.net The minimum inhibitory concentration (MIC) values for these compounds were in the range of 3.125-50 µg/mL. researchgate.net

The antifungal properties are also notable, with some indole-linked triazole derivatives showing excellent activity against Candida albicans and C. krusei, often with low MIC values. nih.gov The effectiveness against fluconazole-resistant strains like C. krusei is particularly significant. nih.govresearchgate.net

Table 3: Selected Indole Derivatives with Antimicrobial and Antifungal Activity

| Compound Class/Name | Target Organisms | Finding |

|---|---|---|

| Indole-triazole, -thiadiazole, and -carbothioamide derivatives | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | Displayed a broad spectrum of activity with MIC values of 3.125-50 µg/mL. nih.govresearchgate.net |

| Indole-triazole derivative (compound 3d) | MRSA, C. krusei | Identified as a promising lead compound with significant antibacterial and antifungal activity. nih.govresearchgate.net |

Antioxidant Effects

The indole nucleus is a key feature in many compounds known for their antioxidant properties. nih.govresearchgate.net These derivatives can protect against oxidative stress, a process implicated in numerous pathologies, by scavenging reactive oxygen species (ROS). nih.gov Naturally occurring indole derivatives like melatonin and serotonin (B10506) are powerful free radical scavengers. unife.it

Synthetic indole derivatives have also been engineered for potent antioxidant activity. nih.gov Studies on indole hydrazones have shown that their radical-scavenging ability is related to the number and position of hydroxyl groups on the arylidene moiety. unife.itnih.gov Certain polyhydroxylated indole hydrazones (compounds 16 and 17) exhibited excellent antioxidant profiles in DPPH, FRAP, and ORAC assays, which correlated with their high antiproliferative activity. unife.itnih.gov

In the context of neurodegenerative diseases, where oxidative stress plays a significant role, indole-based compounds are being explored as neuroprotectants. nih.govnih.gov Synthetic indole–phenolic compounds have demonstrated multifunctional properties, including metal-chelating and antioxidant capabilities, which may help mitigate the cellular damage seen in conditions like Alzheimer's disease. nih.gov For example, an indole curcumin (B1669340) derivative (compound 27) showed potent antioxidant activity by reducing DPPH free radicals by over 90%. mdpi.com

Table 4: Selected Indole Derivatives with Antioxidant Activity

| Compound Name/Class | Finding |

|---|---|

| Melatonin | A powerful natural scavenger of free radicals. unife.it |

| Serotonin | A natural indoleamine that acts as a potent free radical scavenger. unife.it |

| Indole hydrazones (e.g., 16, 17) | Showed strong antioxidant activity in DPPH, FRAP, and ORAC assays, linked to antiproliferative effects. unife.itnih.gov |

| Indole–phenolic derivatives | Demonstrated metal-chelating and antioxidant properties, suggesting potential as neuroprotective agents. nih.gov |

Other Reported Biological Activities (e.g., antidepressant, antidiabetic, antimalarial, anticholinesterase, neuroprotective, anticonvulsant, antihypertensive)

The versatility of the indole scaffold extends to a wide range of other significant biological activities. nih.govnih.govnih.govresearchgate.net

Antidepressant: The structural similarity of the indole moiety to the neurotransmitter serotonin has made it a key target in antidepressant drug development. nih.gov The brain chemicals tryptamine (B22526) and serotonin are themselves indole derivatives. nih.gov Reserpine, an indole alkaloid, has known sedative actions, while synthetic indole alkaloids have been explored for their potential in treating neurological disorders. nih.govnih.gov Indole acetic acid (IAA), a metabolite derived from tryptophan by gut bacteria, has been shown to have antidepressant effects in animal models of chronic stress. nih.gov

Antidiabetic: Indole derivatives are recognized as a promising source for the discovery of novel antidiabetic drugs. nih.govnottingham.ac.ukresearchgate.net Tryptophan indole derivatives can enhance insulin (B600854) sensitivity and stimulate insulin secretion. tandfonline.com They may exert their effects by acting on receptors like the aryl hydrocarbon receptor (AHR) or Pregnane X receptor (PXR) to regulate glucose metabolism and reduce inflammation. tandfonline.com A series of indole derivatives containing a thiazolidine-2,4-dione moiety were synthesized and found to be potent α-glucosidase inhibitors, with one compound (IT4) showing significantly stronger activity than the standard drug acarbose. nih.gov

Antimalarial: The indole scaffold is present in numerous compounds with activity against Plasmodium falciparum, the parasite responsible for malaria. acs.orgresearchgate.net These compounds can act through various mechanisms, including the inhibition of hemozoin formation, a process critical for parasite survival. nih.gov An OCH₃ derivative of a non-hydroxyl-containing bisindole (compound 11) was identified as a potent antimalarial agent against a multidrug-resistant strain of P. falciparum. acs.org Furthermore, some indole derivatives are thought to disrupt the parasite's life cycle by targeting the melatonin pathway. researchgate.net

Anticholinesterase: Indole derivatives have been developed as inhibitors of acetylcholinesterase (AChE), an enzyme targeted in the treatment of Alzheimer's disease. nih.gov Several indole alkaloids are effective memory enhancers and AChE inhibitors. rsc.org Synthetic indole derivatives analogous to the anti-Alzheimer drug donepezil (B133215) have been created, with many showing potent AChE inhibitory activity. mdpi.comnih.gov The compound 1-(2-(4-(2-fluorobenzyl) piperazin-1-yl)acetyl)indoline-2,3-dione (IIId) was found to be particularly potent. mdpi.comnih.govscilit.com

Neuroprotective: Beyond their antioxidant effects, indole derivatives have shown direct neuroprotective actions. nih.gov They have demonstrated protective effects in models of oxidative stress, hypoxia, and ischemia/reperfusion. nih.gov Compounds like melatonin, carvedilol (B1668590) (a carbazole), and vinpocetine (B1683063) contain an indole or related structure and are known for their neuroprotective properties. nih.govcapes.gov.br A synthetic indole derivative, NC009-1, was shown to exert neuroprotective effects in models of Parkinson's disease by modulating inflammatory and anti-oxidative pathways. mdpi.com

Anticonvulsant: The indole nucleus is a feature of various compounds with anticonvulsant activity, highlighting its potential in the development of treatments for epilepsy. nih.govnih.govresearchgate.netnottingham.ac.uk

Antihypertensive: Indole-based compounds have been successfully developed as antihypertensive agents. nih.govresearchgate.net Reserpine is a classic example of an indole alkaloid used for this purpose. nih.gov Synthetic derivatives, such as a series of 1-(alkyl- or aryl-aminocarbonylmethyl)-2-methyl- or 2-phenyl-indoles, have shown a significant ability to reduce arterial pressure in spontaneously hypertensive rats. nih.gov Other imidazoindole derivatives have also demonstrated strong antihypertensive activity. nih.gov

Table 5: Selected Indole Derivatives with Other Biological Activities

| Activity | Compound Name/Class | Finding |

|---|---|---|

| Antidepressant | Indole acetic acid (IAA) | Attenuated depression-like behaviors in animal models. nih.gov |

| Antidiabetic | Indole-thiazolidine-2,4-dione derivatives (e.g., IT4) | Acted as potent α-glucosidase inhibitors, surpassing the activity of acarbose. nih.gov |

| Antimalarial | 4-OCH₃ derivative of bisindole (compound 11) | Showed potent activity (IC₅₀ = 2.79 μM) against a multidrug-resistant P. falciparum strain. acs.org |

| Anticholinesterase | 1-(2-(4-(2-fluorobenzyl) piperazin-1-yl)acetyl)indoline-2,3-dione (IIId) | Found to be a highly potent acetylcholinesterase inhibitor, analogous to donepezil. mdpi.comnih.gov |

| Neuroprotective | NC009-1 | Exerted neuroprotective effects in Parkinson's disease models by modulating inflammation and oxidative stress. mdpi.com |

| Antihypertensive | 1-(alkyl- or aryl-aminocarbonylmethyl)-2-methyl- or 2-phenyl-indoles | Showed significant reduction of arterial pressure in hypertensive rat models. nih.gov |

Mechanisms of Action and Molecular Interactions

Ligand-Receptor Binding Studies (e.g., Serotonin (B10506) Receptors)

A thorough review of scientific databases and literature reveals a lack of specific studies investigating the ligand-receptor binding profile of 3-(5-Methoxy-1H-indol-1-yl)aniline with serotonin receptors. While the indole (B1671886) scaffold is a common feature in many serotonin receptor ligands, and methoxy (B1213986) and aniline (B41778) groups are known to influence binding affinities, no direct experimental data such as binding affinity (Kᵢ) or inhibition constants (IC₅₀) for the interaction of this compound with any serotonin receptor subtype have been published.

Enzyme Inhibition Profiles

There is a notable absence of specific data on the enzyme inhibition profile of this compound in publicly available scientific literature. Research on related indole-containing molecules has explored their potential as inhibitors for various enzymes, including lactate (B86563) dehydrogenase and monoamine oxidase. However, specific inhibitory concentrations (e.g., IC₅₀ values) for this compound against these or other enzymes have not been reported. One study on pyrazole-based inhibitors of lactate dehydrogenase included an aniline derivative, but the data pertained to a more complex molecule containing the this compound moiety as part of a larger scaffold, and therefore is not representative of the specific compound . nih.gov

Interaction with Cellular Components (e.g., Tubulin)

Scientific literature lacks specific studies on the direct interaction of this compound with cellular components such as tubulin. The indole nucleus is a key pharmacophore in a variety of tubulin polymerization inhibitors. These compounds often function by binding to the colchicine (B1669291) site on β-tubulin, leading to microtubule destabilization and cell cycle arrest. However, no research has been published that specifically evaluates or provides data on the binding or functional effect of this compound on tubulin.

Modulation of Cytokine Activity

There are no available scientific studies or data detailing the effects of this compound on the activity or expression of cytokines. While some indole derivatives have been investigated for their anti-inflammatory properties and ability to modulate cytokine pathways, the specific activity of this compound in this context remains uncharacterized in the current body of scientific literature.

Structure Activity Relationship Sar Studies for Indole Aniline Frameworks

Impact of Substituents on the Indole (B1671886) Ring (e.g., Methoxy (B1213986) Group Position and Number)

The substitution pattern on the indole ring is a critical determinant of biological activity. The methoxy (-OCH₃) group, in particular, can significantly modulate the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets. researchgate.net

The position of the methoxy group on the indole's benzene (B151609) ring is crucial. For instance, in compounds analogous to melatonin (B1676174), the 5-methoxy group is considered vital for binding to and activating its receptors. Moving the methoxy group to other positions, such as 4, 6, or 7, has been shown to result in lower binding affinity. Similarly, studies on flavonoids have indicated that a methoxy group at the C7 position of a related ring system enhances anti-inflammatory activity. mdpi.com

Research into N-phenylindole derivatives as potential antitubercular agents revealed that methoxy substitution on a phenyl ring at the indole-2-position generally led to a slight decrease in activity compared to a hydroxyl (-OH) substitution at the same position. nih.gov Conversely, in other contexts, the introduction of a methoxy group has been found to enhance neuroprotective activity more effectively than a methyl group, possibly due to the electronic conjugation between the methoxy group and the indole ring. mdpi.com The number of methoxy groups also plays a role; for example, the 3′,4′,5′-trimethoxyanilino moiety was found to be essential for the highest potency in a series of antimicrotubule agents. nih.gov

Interactive Table: Effect of Methoxy Group Position on Biological Activity

| Compound Series | Methoxy Position | Observed Effect on Activity |

|---|---|---|

| Melatonin Agonists | 5-position | Optimal for receptor binding and activation |

| Melatonin Agonists | 4, 6, or 7-position | Lower receptor binding affinity |

| Flavonoids | C7-position | Enhanced anti-inflammatory activity mdpi.com |

| N-phenylindoles (Antitubercular) | 2-position phenyl | Decreased activity vs. hydroxyl group nih.gov |

Influence of Aniline (B41778) Substitution Patterns on Biological Efficacy

The substitution pattern on the aniline ring of the indole-aniline framework provides another layer of control over biological efficacy. The position (ortho, meta, para) and the electronic nature (electron-donating or electron-withdrawing) of the substituents can drastically alter a compound's activity.

In the development of N-phenylindole inhibitors of Mycobacterium tuberculosis, it was discovered that regardless of whether substituents on the N-phenyl ring were electron-donating or electron-withdrawing, para-position substituents were optimal for activity. nih.gov Specifically, introducing hydrophobic groups like phenyl, piperidyl, isopropyl, t-butyl, and bromine at the para-position resulted in compounds with considerable antitubercular activity. nih.gov

In a different study on triazolopyrimidine-based agents, the substitution on the 7-anilino moiety was explored. nih.gov It was found that a 3′,4′,5′-trimethoxyanilino group was essential for the greatest potency. Replacing this with other groups, such as 3′-chloro-4′-fluoroaniline or 3'-chloroaniline, led to a reduction in activity. nih.gov This highlights that both the electronic landscape and the substitution pattern on the aniline ring are key to optimizing biological interactions. Studies on aniline-based squaraines for bioimaging also demonstrate that structural differences on the aniline moiety lead to distinct biological staining efficiencies.

Interactive Table: Influence of Aniline Ring Substitution on Activity

| Compound Series | Aniline Substituent Position | Substituent Type | Impact on Biological Efficacy |

|---|---|---|---|

| N-phenylindoles (Antitubercular) nih.gov | para-position | Hydrophobic groups (phenyl, t-butyl, Br) | High antitubercular activity |

| N-phenylindoles (Antitubercular) nih.gov | para-position | Electron-donating or -withdrawing | Optimal activity at this position |

| 7-Anilino Triazolopyrimidines nih.gov | 3',4',5'-positions | Trimethoxy | Essential for greatest potency |

Role of Linker or Bridging Units between Indole and Aniline Moieties

Research on indole-2-carboxamides as antitubercular agents explored the effect of extending the linker between the indole scaffold and a phenyl moiety. nih.gov The introduction of a carbonyl piperazine (B1678402) fragment as a linker was investigated. However, findings suggested that adding this extra spacer to the amide linker tethering the indole and phenyl rings was unfavorable for activity. nih.gov

In a separate study on HIV-1 fusion inhibitors based on a bis-indole scaffold, the linkage points between the two indole rings were examined as a way to alter the molecule's shape. nih.gov Compounds with 5–6′, 6–5′, and 5–5′ linkages all showed reduced activity compared to the parent compound with a 6–6′ linkage, indicating that the specific connection point is critical for maintaining the optimal molecular shape for binding affinity and biological function. nih.gov The nature of the linker itself is also important; for instance, some studies have found that carbamate (B1207046) linkers can be more effective than ester linkers in certain contexts. mdpi.com

Interactive Table: Effect of Linker/Bridge Variation on Biological Activity

| Compound Series | Linker Type / Position | Observed Effect on Activity |

|---|---|---|

| Indole-2-carboxamides (Antitubercular) | Carbonyl piperazine spacer | Unfavorable for activity nih.gov |

| Bis-indole HIV-1 Inhibitors | 6-6' linkage | Optimal activity nih.gov |

| Bis-indole HIV-1 Inhibitors | 5-6', 6-5', 5-5' linkages | Reduced activity compared to 6-6' nih.gov |

Stereochemical Considerations in Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, often plays a pivotal role in biological activity. Chiral molecules and their corresponding enantiomers or diastereomers can exhibit significantly different interactions with chiral biological targets like enzymes and receptors.

The importance of stereochemistry has been demonstrated in various indole-containing compounds. For example, in a series of indole alkaloids, compounds with a C-16S configuration were biologically active, whereas their diastereomers with a C-16R configuration were inactive. mdpi.com This stark difference underscores that a specific spatial arrangement is necessary for the molecule to fit into its biological target.

Similarly, research on nature-inspired compounds has shown that isomers with the "natural" configuration (5S, αS) were significantly more active than their corresponding enantiomers and diastereoisomers. nih.gov This suggests that biological processes such as cellular uptake may be stereoselective, favoring one isomer over others. While not always the case, the potential for stereoisomers to have different biological activities is a critical consideration in the design and development of therapeutic agents based on the indole-aniline framework.

Interactive Table: Impact of Stereochemistry on Activity

| Compound Type | Stereoisomer Comparison | Finding |

|---|---|---|

| Indole Alkaloids | C-16S vs. C-16R | C-16S isomer was active; C-16R isomer was inactive. mdpi.com |

Potential Academic and Research Applications

Development as Research Probes and Tools in Biochemical Studies

Indole (B1671886) and its derivatives are well-known for their intrinsic fluorescence properties, making them valuable as research probes in biochemical studies. sjp.ac.lk The fluorescence of the indole ring is highly sensitive to the local microenvironment, including solvent polarity. researchgate.net This sensitivity allows for the use of indole-containing molecules to study protein structure and dynamics, as changes in the surrounding environment can lead to shifts in fluorescence emission spectra. researchgate.net

The compound 3-(5-Methoxy-1H-indol-1-yl)aniline, possessing the fluorescent indole core, has the potential to be developed into a spectroscopic probe. Such probes are instrumental in characterizing local parameters like polarity and viscosity within biological systems. researchgate.net The changes in fluorescence intensity and wavelength of indole derivatives in varying acidic and alkaline conditions have been studied, with neutral forms typically showing the strongest fluorescence. nih.gov This property can be harnessed to probe pH changes in cellular compartments.

Exploration as Lead Compounds in Pharmaceutical Discovery

The indole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a common feature in many biologically active compounds and approved drugs. nih.gov Indole derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and anti-neurodegenerative agents. rsc.orgnih.govmdpi.com

Specifically, derivatives of indole have been synthesized and evaluated as potent antimitotic agents that inhibit tubulin polymerization. rsc.orgnih.gov For instance, a series of 1-(1H-indol-4-yl)-3,5-disubstituted benzene (B151609) analogues have shown efficacy in cell viability and proliferation assays. nih.gov Furthermore, some indole-2-carboxamides have demonstrated promising antiproliferative activity with potent inhibitory effects against various kinases like EGFR, BRAFV600E, and VEGFR-2. mdpi.com Indole derivatives have also been designed as selective α1A-adrenoceptor antagonists for potential use in treating conditions like benign prostatic hyperplasia. nih.gov The structural features of this compound make it a candidate for exploration as a lead compound in the development of new therapeutic agents targeting a variety of diseases.

Application in Material Science (e.g., Photochromic, Fluorescent Properties of Derivatives)

Indole derivatives are of significant interest in materials science due to their unique photophysical properties, including fluorescence and photochromism. nih.govnih.gov The fluorescence of indole derivatives can be tuned by altering substituents on the indole ring, which affects the electronic properties and can lead to materials with specific emission characteristics. mdpi.comrsc.org For example, electropolymerization of 5-substituted indoles results in fluorescent polymers whose emission spectra are shifted to longer wavelengths compared to the monomers. rsc.org

Photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra upon photoirradiation, is another valuable property of some indole derivatives. nih.govnih.gov Phenylindole alkene dimers have been reported as a novel class of photochromic molecules that exhibit rapid color changes in the solid state, with potential applications in data storage and as photo-switchable inks. nih.gov The development of hybrid compounds incorporating both photochromic and fluorescent fragments, such as those based on indoline (B122111) spiropyran and coumarin, allows for the modulation of fluorescence through light, opening avenues for advanced optical materials. rsc.org

Design of Artificial Receptors for Cations

The indole N-H group can act as a hydrogen bond donor, enabling indole-based structures to participate in molecular recognition events. This property has been exploited in the design of artificial receptors for anions. nih.govrsc.org While the primary focus has often been on anion recognition, the principles of supramolecular chemistry can be extended to the design of cation receptors.

By incorporating cation-binding moieties, such as crown ethers, alongside the indole unit, it is possible to create ditopic receptors capable of binding both cations and anions (ion pairs). nih.gov For example, a receptor featuring a diazacrown ether for cation binding and a rigid biindole scaffold for anion recognition has been synthesized. nih.gov The design of such receptors is a sophisticated area of research with potential applications in sensing, separation, and transport of ions.

Chemosensor Development

The sensitivity of the fluorescence of indole derivatives to their environment makes them excellent candidates for the development of chemosensors. mdpi.comresearchgate.net These sensors can detect the presence of specific ions or molecules through changes in their optical properties, such as color or fluorescence intensity. sjp.ac.lk

Indole-based chemosensors have been designed for the detection of various metal ions, including Zn2+, Cu2+, and fluoride (B91410) ions. sjp.ac.lkspectroscopyonline.commdpi.com The sensing mechanism often involves the binding of the target analyte to a recognition site on the indole-containing molecule, which in turn perturbs the electronic structure and leads to a measurable spectroscopic response. sjp.ac.lk For instance, an indole-based fluorescent chemosensor for Zn2+ was developed that showed a marked increase in fluorescence upon binding the ion and was even applicable for bio-imaging in zebrafish. mdpi.com Another chemosensor containing indole and salicylaldehyde (B1680747) moieties was designed for the selective detection of fluoride ions through a "turn-on" fluorescence response. spectroscopyonline.com The structure of this compound provides a platform for the design of novel chemosensors for a variety of analytical applications.

Future Research Directions and Challenges

Advanced Synthetic Methodologies for Enhanced Yield, Regioselectivity, and Scalability

The synthesis of N-arylindoles and their derivatives is a cornerstone of organic chemistry. However, challenges related to yield, regiocontrol, and scalability often hinder the translation of promising compounds from laboratory-scale synthesis to larger-scale production. Future research should focus on developing more efficient and sustainable synthetic routes.

Modern synthetic strategies such as cascade or domino reactions offer a promising avenue for improving efficiency. These one-pot transformations minimize intermediate purification steps, reduce solvent waste, and can lead to complex molecular architectures in an economical and environmentally friendly manner. beilstein-journals.org For instance, multicomponent reactions that bring together three or more reactants in a single step could be designed to construct the indole-aniline framework. mdpi.com

Furthermore, the exploration of novel catalytic systems is crucial. While traditional methods exist, the development of ligand-free copper(II)-mediated intramolecular cross-coupling reactions presents a milder and more accessible alternative for C-arylation steps in indole (B1671886) synthesis. nih.gov Iron-catalyzed reactions are also emerging as a cost-effective and environmentally benign option for complex transformations involving the indole scaffold, such as ring-opening annulations, which could be adapted for novel synthetic pathways. acs.orgacs.org The application of heterogeneous catalysts could also simplify product purification and allow for catalyst recycling, enhancing the scalability and sustainability of the synthesis. researchgate.net

Key areas for methodological improvement include:

Catalyst Development: Designing highly active and selective catalysts (e.g., based on copper, iron, or other earth-abundant metals) for N-arylation.

Flow Chemistry: Implementing microflow systems for rapid and controlled synthesis, which can improve safety, yield, and scalability. acs.org

Green Chemistry Approaches: Utilizing greener solvents, reducing energy consumption, and designing reactions with high atom economy, such as acceptorless dehydrogenative coupling (ADC) reactions using simple starting materials like anilines and alcohols. researchgate.net

Exploration of Novel Biological Targets and Pathways for Indole-Aniline Compounds

The indole nucleus is a well-established pharmacophore found in numerous natural products and FDA-approved drugs. nih.gov Indole derivatives have been shown to interact with a wide array of biological targets, making them prime candidates for drug discovery programs, particularly in oncology. mdpi.comnih.gov Given its structure, 3-(5-Methoxy-1H-indol-1-yl)aniline could be investigated against a range of targets where other indole compounds have shown activity.

Future research should systematically screen this and related compounds against panels of key biological targets. The presence of the 5-methoxy group on the indole ring, in particular, has been associated with increased cytotoxicity in cancer cells and the upregulation of tumor suppressor genes. mdpi.com

Potential biological targets and pathways for exploration are summarized in the table below.

| Target Class | Specific Target/Pathway | Rationale for Exploration | Citations |

| Protein Kinases | EGFR, BRAFV600E, HER2, Protein Kinase CK2 | Indole scaffolds are known to be potent inhibitors of various protein kinases involved in cancer cell proliferation and survival. | mdpi.commdpi.comresearchgate.net |

| Cell Division Machinery | Tubulin Polymerization | Many indole derivatives act as microtubule-destabilizing agents, binding to the colchicine (B1669291) site and arresting the cell cycle in the G2/M phase. | nih.govrsc.org |

| DNA Maintenance | DNA Topoisomerases (Topo I & II) | Indole-based compounds can function as DNA intercalators and inhibit topoisomerases, leading to apoptosis in cancer cells. | mdpi.comnih.govnih.gov |

| Viral Replication | Reverse Transcriptase, Viral Entry Proteins | The indole scaffold is present in antiviral agents and has been shown to inhibit key viral enzymes and processes. | mdpi.comnih.gov |

| Serotonin (B10506) Receptors/Transporters | 5-HT1A Receptor, SERT | The structural similarity of the indole core to serotonin suggests potential applications in neuroscience for mood disorders and other CNS conditions. | uchile.clnih.gov |

Systematic screening, followed by mechanistic studies including cell-based assays and in vivo models, will be essential to validate these potential therapeutic applications and understand the structure-activity relationships (SAR) that govern target affinity and selectivity. researchgate.net

Development of Hybrid Molecules with Synergistic Activities

Molecular hybridization, the strategy of combining two or more distinct pharmacophores into a single molecule, is a powerful tool for developing agents with multi-target activity or synergistic effects. The this compound scaffold is an ideal starting point for creating such hybrid molecules.

One promising approach involves linking the indole-aniline core to other heterocyclic systems known for their biological activity. For example, researchers have successfully created hybrids of indol-3-ylglyoxylamides and β-carbolines, which have demonstrated potent cytotoxic activity by acting as DNA intercalators and topoisomerase II inhibitors. nih.gov Similarly, combining the indole moiety with pyrazole (B372694) or triazole rings has led to the development of potent tubulin polymerization inhibitors. rsc.org

Future research in this area could focus on:

Indole-Kinase Inhibitor Hybrids: Fusing the indole-aniline structure with known kinase-binding fragments to create dual or multi-kinase inhibitors. mdpi.com

Indole-DNA Intercalator Hybrids: Linking the scaffold to molecules with known DNA-binding properties, such as quinolines or β-carbolines, to enhance anticancer efficacy. nih.gov

Indole-Neuroleptic Hybrids: Combining the structure with pharmacophores that target CNS receptors (e.g., dopamine (B1211576) or serotonin receptors) to develop novel treatments for neurological or psychiatric disorders.

Application in Interdisciplinary Research Fields (e.g., Optoelectronics, Advanced Materials)

Beyond its biomedical potential, the indole-aniline scaffold possesses electronic and photophysical properties that make it an attractive building block for advanced materials. Both indole and aniline (B41778) are well-known components in the field of organic electronics.

The indole ring system is electron-rich and its derivatives often exhibit interesting photophysical properties, including fluorescence. nih.gov The aniline component can be readily polymerized or functionalized to create conductive polymers. researchgate.net The combination of these two units in this compound creates a donor-acceptor (D-A) type structure, which is fundamental to the design of many organic optoelectronic materials. ias.ac.in

Future research could explore the following applications:

Organic Light-Emitting Diodes (OLEDs): Indole-based compounds have been investigated as components of OLEDs. The fluorescence properties of indole and aniline derivatives suggest that polymers or small molecules based on this scaffold could serve as emissive or charge-transporting layers in OLED devices. nih.govchemrxiv.org

Organic Semiconductors: Polymers containing both indole and aniline fragments have been synthesized and investigated for their electrical properties. researchgate.net These materials could be developed for use in organic field-effect transistors (OFETs) or other electronic components.

Sensors: The electronic properties of indole-aniline polymers could be exploited to create chemical sensors. For example, polymers containing these fragments have been shown to act as sensitive materials in resistive moisture sensors. researchgate.net

Nonlinear Optics: The significant dipole moments and polarizability of some indole derivatives suggest potential for applications in nonlinear optical (NLO) materials. acs.org

The development of stable and tunable polycyclic aromatic compounds is crucial for advancing organic optoelectronics. chemrxiv.org Systematic studies on the synthesis of polymers and well-defined oligomers from this compound, along with detailed characterization of their photophysical and electronic properties, could open up new frontiers in materials science. ias.ac.indntb.gov.ua

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(5-Methoxy-1H-indol-1-yl)aniline, and how do reaction conditions influence yield?

- Methodology :

-

Step 1 : Start with 5-methoxyindole derivatives. Use chlorinating agents (e.g., triphenylphosphine-CCl₄ in acetonitrile) to introduce reactive groups at the indole nitrogen .

-

Step 2 : Couple with substituted aniline via nucleophilic aromatic substitution (NAS) under catalytic conditions (e.g., tetrabutylammonium bromide) .

-

Step 3 : Optimize reaction temperature (60–80°C) and solvent polarity (DMF or THF) to enhance regioselectivity .

-